molecular formula C20H15NO2 B4326553 1-(2,2-diphenylvinyl)-2-nitrobenzene

1-(2,2-diphenylvinyl)-2-nitrobenzene

Cat. No. B4326553
M. Wt: 301.3 g/mol
InChI Key: CYXPHYXHMRNEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-diphenylvinyl)-2-nitrobenzene, also known as trans-stilbene nitrate, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a derivative of stilbene, which is a type of organic compound that contains a double bond between two phenyl groups. The nitro group in trans-stilbene nitrate makes it a highly reactive compound, which has been found to exhibit a range of interesting properties.

Mechanism of Action

The mechanism of action of 1-(2,2-diphenylvinyl)-2-nitrobenzenene nitrate is not fully understood, but it is believed to involve the formation of free radicals and the generation of reactive oxygen species. These reactive species can then interact with various cellular components, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Trans-stilbene nitrate has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,2-diphenylvinyl)-2-nitrobenzenene nitrate is its high reactivity, which makes it useful for a wide range of laboratory experiments. However, its high reactivity also makes it difficult to handle, and it can be dangerous if not handled properly. Additionally, the high cost of synthesis and purification may limit its use in some laboratory settings.

Future Directions

There are many potential future directions for research on 1-(2,2-diphenylvinyl)-2-nitrobenzenene nitrate. One area of interest is in the development of new optoelectronic materials based on this compound. Another area of interest is in the use of 1-(2,2-diphenylvinyl)-2-nitrobenzenene nitrate as a photochromic material for applications such as data storage and optical switching. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

Trans-stilbene nitrate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of optoelectronics, where it has been found to exhibit excellent optical and electronic properties. Trans-stilbene nitrate has also been studied for its potential use as a photochromic material, which can change its color in response to light.

properties

IUPAC Name

1-(2,2-diphenylethenyl)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-21(23)20-14-8-7-13-18(20)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXPHYXHMRNEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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